molecular formula C20H20ClN5O2S B2512925 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 921500-51-8

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No. B2512925
CAS RN: 921500-51-8
M. Wt: 429.92
InChI Key: AFQJOQMSBSIZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Anticancer Potential

A novel series of compounds, including derivatives similar in structure to the specified chemical, have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. For instance, derivatives containing a phenyl urea warhead showed significant cytotoxic activities toward human cancer cell lines such as HT-29, A431, and PC3. Among these, a 4-chloro-containing compound demonstrated pronounced effects by inducing apoptosis in A431 cancer cells, which was further confirmed by the upregulation of Bax and downregulation of Bcl-2 proteins. Additionally, it inhibited the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, suggesting its potential as a VEGFR-2 inhibitor (Toolabi et al., 2022).

Antibacterial Activities

Compounds structurally related to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide have also been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. These studies provide insights into the structural and physicochemical parameters influencing the antibacterial efficacy, indicating the potential of such compounds in developing new antibacterial agents (Desai et al., 2008).

Metabolite Profiling and Pharmacokinetics

The anticancer potential of related molecules has been further supported by bioanalysis and metabolite profiling studies. These investigations have involved screening against different cell lines, comparing activity with standard drugs, and characterizing pharmacokinetic properties. Such studies are critical for ascertaining the therapeutic potential and guiding further drug development processes (Zagade et al., 2020).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-26(2)17-9-7-14(8-10-17)22-18(27)11-16-12-29-20(24-16)25-19(28)23-15-5-3-13(21)4-6-15/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQJOQMSBSIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.